1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-
Vue d'ensemble
Description
1H-Indole-3-carboxylic acid is used as a raw material in synthesis . The structures of its derivatives were studied using gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy .
Synthesis Analysis
Indole-3-carboxylic acid esters are of interest in the search for new drugs . Based on this class of compounds, drugs such as Arbidol and tropisetron have been developed and introduced into clinical practice . The ester group can also be used to access a wide range of functional derivatives of indole-3-carboxylic acids .Molecular Structure Analysis
The molecular formula of 1H-Indole-3-carboxylic acid is C9H7NO2 . The InChI Key is KMAKOBLIOCQGJP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Indole-3-carboxylic acid is a powder that is pale cream to cream to pale brown in color . It is soluble in 95% Ethanol: 50 mg/ml, and also soluble in methanol .Applications De Recherche Scientifique
Treatment of Non-Alcoholic Steatohepatitis (NASH)
LY2562175, also known as TERN-101, is being investigated for its potential in treating NASH, a liver disease characterized by fat accumulation, inflammation, and damage. It acts as a farnesoid X receptor (FXR) agonist, which plays a crucial role in bile acid regulation, lipid metabolism, and glucose homeostasis .
Management of High Cholesterol
This compound may also be used in the treatment of high cholesterol levels in the blood, which is associated with an increased risk of cardiovascular diseases. Clinical trials are exploring its efficacy and safety for this application .
Hepatic Steatosis, Inflammation, and Fibrosis
LY2562175 has shown promise in addressing hepatic steatosis (accumulation of fat in the liver), reducing inflammation, and preventing fibrosis (scarring of liver tissue), which are critical factors in liver health .
Improving Insulin Sensitivity
By targeting the FXR receptor, LY2562175 may also contribute to increasing insulin sensitivity, which is beneficial for managing conditions like type 2 diabetes and metabolic syndrome .
Mécanisme D'action
Target of Action
LY2562175, also known as TERN-101, is a potent and selective agonist of the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis .
Mode of Action
LY2562175 interacts with FXR by promoting its transcriptional activation . It also promotes the recruitment of a peptide from the nuclear receptor interaction domain of the coactivator SRC-1 . This interaction results in the modulation of gene expression related to lipid metabolism .
Biochemical Pathways
The activation of FXR by LY2562175 affects various biochemical pathways. Primarily, it influences the metabolism of bile acids, lipids, and glucose . The modulation of these pathways can lead to significant changes in the levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides .
Pharmacokinetics
The pharmacokinetic properties of LY2562175 are favorable for once-daily dosing in humans . The compound is absorbed, metabolized, and eliminated from the body in a manner that allows for sustained action . The study of its plasma concentrations over time has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The action of LY2562175 leads to a decrease in serum cholesterol and triglycerides, and an increase in HDL . This lipid modulation is beneficial in conditions like non-alcoholic steatohepatitis (NASH), where dysregulated lipid metabolism is a key feature . Moreover, LY2562175 has shown hepatoprotective effects in preclinical species .
Action Environment
The action, efficacy, and stability of LY2562175 can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other medications, and individual genetic variations that can affect drug metabolism . .
Orientations Futures
Indole-3-carboxylic acid is used as a reactant for the preparation of various compounds, including anticancer agents, derivatives of amino acids and peptides, serotonin 5-HT4 receptor antagonists, primary acylureas, inhibitors of Gli1-mediated transcription in the Hedgehog pathway, serotonin 5-HT6 antagonists, Very Late Antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, potential therapeutic agents for Alzheimer’s Disease, and vinyl ester pseudotripeptide proteasome inhibitors . This suggests that it has a wide range of potential applications in the future.
Propriétés
IUPAC Name |
6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-1-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O4/c1-32-14-20(28(34)35)19-8-7-17(13-24(19)32)33-11-9-18(10-12-33)36-15-21-26(31-37-27(21)16-5-6-16)25-22(29)3-2-4-23(25)30/h2-4,7-8,13-14,16,18H,5-6,9-12,15H2,1H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDFHPBGBMWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1103500-20-4 | |
Record name | TERN-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103500204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERN-101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TERN-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVA2ZDV3LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is TERN-101 and what is its mechanism of action?
A: TERN-101, also known as LY2562175 or 1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-, is a potent and selective agonist of the farnesoid X receptor (FXR). [] FXR is a nuclear receptor primarily found in the liver and intestines that plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating FXR, TERN-101 exerts downstream effects such as lowering LDL cholesterol and triglycerides, raising HDL cholesterol, and improving insulin sensitivity. [, ]
Q2: What are the preclinical findings regarding the efficacy of TERN-101 in treating nonalcoholic steatohepatitis (NASH)?
A: Preclinical studies in murine models of NASH have demonstrated that TERN-101 effectively reduces liver steatosis, inflammation, ballooning degeneration, and fibrosis. [, ] These findings suggest that TERN-101 may be a promising therapeutic option for the treatment of NASH.
Q3: What is the pharmacokinetic profile of TERN-101?
A: TERN-101 exhibits favorable pharmacokinetic properties, including sustained target engagement in the liver. [, ] Studies in healthy volunteers revealed that TERN-101 capsules led to a sustained decrease in serum 7α-hydroxy-4-cholesten-3-one, a marker of FXR activation, for up to 24 hours after the last dose. [] This sustained target engagement supports its potential for once-daily dosing in humans.
Q4: What are the different formulations of TERN-101 and how do they differ in terms of bioavailability?
A: TERN-101 has been formulated as both capsules and tablets. [] Pharmacokinetic studies in healthy volunteers showed that TERN-101 tablets had increased bioavailability compared to capsules. [] Specifically, the 24-hour plasma exposure of the 5 mg tablet was similar to that of the 25 mg capsule. []
Q5: Has TERN-101 been investigated in clinical trials for NASH?
A: Yes, TERN-101 has advanced to clinical trials for the evaluation of its safety and efficacy in humans with NASH. [, , , ] Notably, TERN-101 has demonstrated potent target engagement and a favorable exposure-response profile in NASH patients. [] Furthermore, a Phase 2a study (LIFT study) showed that TERN-101 was well-tolerated and demonstrated similar safety and efficacy in NASH patients with and without COVID-19 exposure. []
Q6: What is the safety profile of TERN-101 based on preclinical and clinical data?
A: Preclinical and clinical studies indicate that TERN-101 is generally well-tolerated. [, ] In healthy volunteers, no reports of pruritus, a common side effect of FXR agonists, were observed. [] The LIFT study further supports the favorable safety profile of TERN-101 in NASH patients. []
Q7: Are there any ongoing studies investigating the potential of TERN-101 in combination therapy for NASH?
A: Yes, research is underway to explore the efficacy of TERN-101 in combination with other therapeutic agents for the treatment of NASH. One such study is investigating the combination of TERN-101 with TERN-501, a selective agonist of the thyroid hormone receptor beta (THRβ). [] Preliminary findings suggest that this combination therapy may have synergistic effects in improving NASH outcomes in preclinical models. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.